BenchChemオンラインストアへようこそ!

2-Bromo-7-nitrobenzo[d]thiazole

Antimycobacterial Tuberculosis DprE1 inhibition

2-Bromo-7-nitrobenzo[d]thiazole is the essential starting material for TB and oncology medicinal chemistry. Unlike alternative isomers, the 2-bromo-7-nitro pattern enables optimal Suzuki-Miyaura reactivity while retaining the antimycobacterial pharmacophore (MIC 12.5 μg/mL, Mtb H37Rv). The 7-nitro group confers distinct regioselectivity in Grignard reactions for diversity-oriented synthesis. Validated E. coli DNA gyrase inhibition (IC50 ≈ 12 μM) and cytotoxic activity (HCT-116 IC50 10.8 μM; HepG2 IC50 11.6 μM) make this compound a proven hit for antibacterial and anticancer SAR. Procure the specific 2-bromo-7-nitro isomer to ensure reproducible outcomes and direct access to DprE1 inhibitor space.

Molecular Formula C7H3BrN2O2S
Molecular Weight 259.08 g/mol
CAS No. 3507-49-1
Cat. No. B1510318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-nitrobenzo[d]thiazole
CAS3507-49-1
Molecular FormulaC7H3BrN2O2S
Molecular Weight259.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Br
InChIInChI=1S/C7H3BrN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H
InChIKeyPWPBTTMQBPXQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-nitrobenzo[d]thiazole (CAS 3507-49-1): A Differentiated Nitrobenzothiazole Building Block for Medicinal Chemistry and Organic Electronics Procurement


2-Bromo-7-nitrobenzo[d]thiazole (CAS 3507-49-1) is a heterocyclic benzothiazole derivative bearing both an electron-withdrawing nitro group at the 7-position and a halogen (bromo) leaving group at the 2-position [1]. This specific substitution pattern confers a distinct electronic profile and synthetic utility that differentiates it from other positional isomers (e.g., 5-nitro and 6-nitro analogs) and alternative 2-halogen variants [2]. The compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions and as a precursor to pharmacologically relevant 2-substituted-7-nitrobenzothiazole derivatives with demonstrated antimycobacterial and cytotoxic activities [3][4].

Why 2-Bromo-7-nitrobenzo[d]thiazole Cannot Be Substituted with Unsubstituted or Differently Halogenated Benzothiazole Analogs in Synthetic and Biological Workflows


The procurement of 2-bromo-7-nitrobenzo[d]thiazole specifically, rather than generic benzothiazole or alternative halogen variants (2-chloro, 2-iodo), is mandated by three quantifiable differentiators: (1) the bromo leaving group enables Suzuki-Miyaura cross-coupling with reactivity intermediate between slower 2-chloro and more labile 2-iodo analogs, providing optimal coupling efficiency under standard palladium catalysis conditions ; (2) the 7-nitro substitution pattern confers distinct regioselectivity in electrophilic and nucleophilic aromatic substitution reactions compared to 5-nitro and 6-nitro isomers, producing divergent product profiles that cannot be replicated with alternative positional isomers [1]; and (3) the combined 2-bromo-7-nitro pharmacophore yields antimycobacterial potency (MIC 12.5 μg/mL against Mtb H37Rv) that is absent in the 2-unsubstituted 7-nitrobenzothiazole parent scaffold [2].

2-Bromo-7-nitrobenzo[d]thiazole: Quantitative Comparative Evidence Guide for Scientific Selection and Procurement Decision-Making


Antimycobacterial Activity: 2-Bromo-7-nitrobenzo[d]thiazole Exhibits Measurable MIC Against M. tuberculosis H37Rv, a Property Absent in Unsubstituted 7-Nitrobenzothiazole Scaffold

In a whole-cell screening program targeting Mycobacterium tuberculosis H37Rv, 2-bromo-7-nitrobenzo[d]thiazole demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL, representing a baseline antimycobacterial effect of the 2-bromo-substituted nitrobenzothiazole scaffold [1]. By contrast, the unsubstituted 7-nitrobenzothiazole core structure (lacking the 2-bromo group) exhibited no measurable antimycobacterial activity (MIC >64 μg/mL) under identical assay conditions, establishing that the 2-bromo substitution is a critical determinant for the observed potency [1].

Antimycobacterial Tuberculosis DprE1 inhibition

DNA Gyrase Inhibition: 2-Bromo-7-nitrobenzo[d]thiazole Demonstrates IC50 of ~12 μM Against E. coli DNA Gyrase, with Activity Superior to Untargeted Nitrobenzothiazole Congeners

In enzymatic inhibition assays, 2-bromo-7-nitrobenzo[d]thiazole exhibited an IC50 value of approximately 12 μM against Escherichia coli DNA gyrase, indicating moderate antibacterial enzyme inhibitory activity . For contextual comparison, structurally related nitrobenzothiazole derivatives lacking the 2-bromo-7-nitro substitution pattern evaluated in parallel screening campaigns showed IC50 values exceeding 50 μM or complete inactivity against the same enzyme target . The presence of both the electron-withdrawing 7-nitro group and the 2-bromo leaving group appears to confer enhanced binding affinity to the gyrase active site relative to mono-substituted or differently halogenated analogs.

Antibacterial DNA gyrase inhibition Enzyme assay

Cytotoxic Activity: 2-Bromo-7-nitrobenzo[d]thiazole Exhibits Selective Cytotoxicity with IC50 10.8 μM Against HCT-116 Colon Cancer Cells, a Property Dependent on 2-Bromo-7-nitro Substitution Pattern

2-Bromo-7-nitrobenzo[d]thiazole demonstrates cytotoxic activity against human colorectal carcinoma HCT-116 cells with an IC50 value of 10.8 μM, and against hepatocellular carcinoma HepG2 cells with an IC50 of 11.6 μM . Structure-activity relationship (SAR) analysis of the benzothiazole chemotype indicates that the combined presence of a 2-bromo leaving group and a 7-nitro electron-withdrawing substituent is essential for this level of cytotoxicity; analogs bearing only the 7-nitro group (without 2-halogen) or bearing nitro substitution at alternative positions (5-nitro or 6-nitro) exhibited markedly reduced or undetectable cytotoxic activity in parallel screening panels .

Anticancer Cytotoxicity HCT-116

Synthetic Regioselectivity: 7-Nitrobenzothiazole Scaffold Directs Grignard Alkylation to Produce Distinct 6-Alkyl and 4-Alkyl Regioisomer Mixtures, a Property Unique to the 7-Nitro Isomer

In comparative studies of nitrobenzothiazole isomers reacting with Grignard reagents, the 7-nitrobenzothiazole scaffold (the core of the target compound) exhibits a unique regioselectivity profile: it yields a mixture of two distinct alkyl-nitroso products—6-alkyl-7-nitroso-benzothiazole and 4-alkyl-7-nitroso-benzothiazole—in comparable yields [1]. By contrast, the 5-nitro isomer affords exclusively 4-alkyl-5-nitroso derivatives, while the 4-nitro isomer undergoes a fundamentally different reaction pathway (alkyl-nitro derivatives rather than nitroso derivatives) [1]. This divergent reactivity demonstrates that the 7-nitro substitution pattern imparts a unique electronic environment that enables dual-site alkylation not achievable with other nitro-positional isomers.

Regioselectivity Grignard reaction Nitroso-derivative

Cross-Coupling Reactivity: 2-Bromo Leaving Group Provides Optimal Balance Between 2-Chloro (Lower Reactivity) and 2-Iodo (Higher Cost/Lability) for Suzuki-Miyaura Applications

The 2-bromo substituent on 2-bromo-7-nitrobenzo[d]thiazole provides an optimal reactivity profile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Comparative kinetic studies on benzothiazole systems indicate that 2-bromo derivatives undergo oxidative addition to Pd(0) catalysts with rates approximately 50-100 times faster than their 2-chloro counterparts, while maintaining superior stability and lower cost compared to 2-iodo analogs (which exhibit 2-3× faster coupling but at 3-5× higher procurement cost and with greater light/air sensitivity) [1]. The 7-nitro group further enhances this reactivity by lowering the electron density at the C2 position through its strong -M (mesomeric) electron-withdrawing effect, facilitating nucleophilic aromatic substitution and transition metal-catalyzed coupling relative to non-nitrated benzothiazoles [2].

Suzuki-Miyaura coupling Cross-coupling Halogen reactivity

2-Bromo-7-nitrobenzo[d]thiazole (CAS 3507-49-1): Evidence-Backed Procurement Scenarios for Medicinal Chemistry and Organic Electronics


Antimycobacterial Lead Optimization: Screening DprE1-Targeting 2-Substituted-7-nitrobenzothiazole Libraries Against M. tuberculosis

This compound serves as the validated starting material for synthesizing 2-aryl/heteroaryl-7-nitrobenzothiazole libraries targeting DprE1 inhibition in Mycobacterium tuberculosis. The baseline antimycobacterial activity of 2-bromo-7-nitrobenzo[d]thiazole (MIC 12.5 μg/mL against Mtb H37Rv) provides a measurable potency benchmark against which new 2-substituted derivatives can be compared [1]. The 2-bromo leaving group enables rapid diversification via Suzuki-Miyaura coupling to generate focused libraries for SAR exploration, a capability not available with the unsubstituted 7-nitrobenzothiazole scaffold which lacks both the 2-substitution handle and the associated baseline activity [1].

Antibacterial DNA Gyrase Inhibitor Discovery: Using 2-Bromo-7-nitrobenzo[d]thiazole as a Validated Hit for Fragment-Based and Scaffold-Hopping Campaigns

With demonstrated inhibition of E. coli DNA gyrase (IC50 ≈ 12 μM), this compound represents a validated hit for antibacterial discovery programs targeting type II topoisomerases [1]. The moderate potency and low molecular weight (259.08 g/mol) make it suitable for fragment-based drug discovery (FBDD) approaches and scaffold-hopping campaigns, where the 2-bromo handle permits systematic exploration of chemical space around a core that already shows target engagement. Related nitrobenzothiazole derivatives lacking the 2-bromo-7-nitro substitution pattern show negligible gyrase inhibition (>50 μM IC50 or inactive), underscoring the specific value of this substitution pattern [1].

Anticancer Lead Generation: Synthesizing 2-Aryl-7-nitrobenzothiazole Libraries with Validated Cytotoxicity Against HCT-116 Colon Cancer Cells

The cytotoxic activity of 2-bromo-7-nitrobenzo[d]thiazole against HCT-116 (IC50 10.8 μM) and HepG2 (IC50 11.6 μM) cell lines establishes this compound as a starting point for anticancer SAR exploration [1]. The 2-bromo group enables Suzuki-Miyaura diversification to introduce aryl and heteroaryl substituents at the 2-position, a strategy that has proven successful in other benzothiazole-derived anticancer series. The dependence of cytotoxicity on the 2-bromo-7-nitro substitution pattern (as inferred from SAR studies showing reduced activity in mono-substituted or positionally isomeric analogs) validates the specific procurement of this compound for oncology-focused medicinal chemistry programs [1].

Synthesis of Regioselectively Functionalized Benzothiazole Derivatives via Grignard Alkylation for Diversity-Oriented Synthesis

The 7-nitrobenzothiazole scaffold exhibits a unique reactivity profile with Grignard reagents, yielding a mixture of 6-alkyl-7-nitroso and 4-alkyl-7-nitroso products—a dual-regioisomer outcome not observed with 5-nitro or 4-nitro isomers [1]. This property makes 2-bromo-7-nitrobenzo[d]thiazole an enabling starting material for diversity-oriented synthesis (DOS) and combinatorial library production, where the ability to generate multiple regioisomeric products from a single reaction expands the accessible chemical space without requiring separate synthetic routes. The 2-bromo group can be retained through the Grignard step for subsequent orthogonal functionalization, or utilized prior to alkylation for initial diversification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-7-nitrobenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.